Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz
Description
Significance of Peptide Backbone and Side-Chain Modifications in Contemporary Chemical Synthesis
The modification of a peptide's core structure, its backbone, and the functional groups of its constituent amino acids (side chains) is a cornerstone of modern chemical synthesis. nih.govacs.org Even subtle changes can lead to dramatic shifts in a peptide's properties. rsc.org
Enhanced Stability: A primary driver for peptide modification is to increase their resistance to enzymatic degradation. nih.govacs.orglifetein.com Natural peptides are often rapidly broken down by proteases in the body, limiting their therapeutic window. bachem.com Introducing non-natural amino acids or altering the peptide bonds can render them less recognizable to these enzymes. nih.govlifetein.com
Conformational Control: Modifications can impose specific three-dimensional shapes on peptides. nih.gov This is crucial for mimicking the binding sites of larger proteins or for creating novel structures with specific functions. nih.gov
Improved Bioavailability: Altering a peptide's chemical nature can enhance its ability to cross biological membranes, a key factor in drug delivery. nih.govresearchgate.net
Novel Functionality: The introduction of new chemical groups can endow peptides with entirely new capabilities, such as fluorescence for imaging or reactive handles for attaching other molecules. acs.org
Overview of D-Amino Acid Incorporation in Synthetic Peptides
While proteins in most living organisms are exclusively composed of L-amino acids, the incorporation of their mirror images, D-amino acids, is a powerful tool in synthetic peptide chemistry. psu.edursc.org D-amino acids are found in some naturally occurring peptides, often produced by microorganisms. psu.edu
The inclusion of D-amino acids can have several significant effects:
Proteolytic Resistance: The presence of a D-amino acid can make a peptide significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. lifetein.comnih.gov
Altered Biological Activity: By changing the shape of the peptide, a D-amino acid can alter its binding affinity and specificity for its biological target. rsc.org
Rationale for Investigating Complex C-Terminal Functionalizations in Peptide Chemistry
Key reasons for C-terminal modification include:
Modulating Charge and Stability: The C-terminal carboxyl group is typically negatively charged at physiological pH. Converting it to an amide or an ester removes this charge, which can enhance stability and alter interactions with biological targets. jpt.com
Attachment of Other Molecules: The C-terminus provides a convenient attachment point for various functional groups, including fluorescent dyes, polymers like polyethylene (B3416737) glycol (PEG) to increase half-life, or linkers for creating more complex molecules like antibody-drug conjugates (ADCs). bachem.comacs.orgcreative-peptides.com
Pro-drug Strategies: The C-terminus can be modified to create a "pro-drug," an inactive form of the peptide that is converted to the active form within the body. jpt.com
Mimicking Natural Peptides: Many naturally occurring peptide hormones and neuropeptides have an amidated C-terminus, so synthetic versions often incorporate this modification to mimic the native structure and function. creative-peptides.com
Contextualizing Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz as a Model System for Synthetic and Structural Studies
The compound this compound serves as an excellent case study, integrating several of the advanced modification strategies discussed above.
Fmoc-Protection: The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This is a common protecting group in solid-phase peptide synthesis, which is removed under basic conditions to allow for the stepwise addition of amino acids. google.comacs.org
Peptide Sequence: The core of the molecule is a tetrapeptide, Gly-Gly-(D-Phe)-Gly. The repetition of glycine (B1666218) provides flexibility, while the incorporation of D-phenylalanine introduces a key structural and stability-enhancing element.
D-Amino Acid: The presence of D-phenylalanine instead of its natural L-counterpart is a deliberate choice to influence the peptide's conformation and increase its resistance to enzymatic cleavage.
C-Terminal Functionalization: The C-terminus is significantly modified. Instead of a simple carboxyl group, it features a -CH2-O-CH2-Cbz moiety. This complex functionalization alters the polarity and steric bulk at the C-terminus and is capped with a carboxybenzyl (Cbz) protecting group. This type of linker is relevant in the construction of more complex bioconjugates, such as those used in PROTACs (PROteolysis TArgeting Chimeras) or ADCs. medchemexpress.commedchemexpress.cominvivochem.com
This specific combination of features makes this compound a valuable tool for researchers. It can be used to study the impact of these modifications on peptide structure, stability, and interactions with other molecules. It also serves as a building block for the synthesis of more elaborate peptide-based constructs. medchemexpress.com
Structure
2D Structure
Properties
Molecular Formula |
C40H41N5O9 |
|---|---|
Molecular Weight |
735.8 g/mol |
IUPAC Name |
benzyl 2-[[[2-[[(2R)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C40H41N5O9/c46-35(21-43-40(51)54-24-33-31-17-9-7-15-29(31)30-16-8-10-18-32(30)33)41-22-37(48)45-34(19-27-11-3-1-4-12-27)39(50)42-20-36(47)44-26-52-25-38(49)53-23-28-13-5-2-6-14-28/h1-18,33-34H,19-26H2,(H,41,46)(H,42,50)(H,43,51)(H,44,47)(H,45,48)/t34-/m1/s1 |
InChI Key |
IYTHCDKNSNAYJP-UUWRZZSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Fmoc Gly Gly D Phe Gly Ch2 O Ch2 Cbz
Retrosynthetic Analysis and Strategic Design for Complex Modified Peptides
The retrosynthetic analysis of Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz reveals a modular structure comprising a tetrapeptide backbone and a C-terminal ether-linked benzyloxycarbonyl (Cbz) group. The primary disconnection points are identified at the peptide bonds and the C-terminal ether linkage. This analysis informs a convergent synthetic strategy, wherein the linear peptide sequence is first assembled using Solid-Phase Peptide Synthesis (SPPS), followed by a post-synthetic C-terminal elaboration to introduce the -CH2-O-CH2-Cbz moiety.
Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for Non-Standard Residues
The assembly of the linear peptide fragment, Fmoc-Gly-Gly-(D-Phe)-Gly, is efficiently achieved through optimized SPPS protocols. wikipedia.orgbachem.com SPPS offers significant advantages in terms of purification and automation. biotage.com
Resin Selection and Initial Amino Acid Loading for C-Terminal Functionalization
The choice of solid support is critical for the success of the synthesis, influencing reaction kinetics, purity, and yield. chempep.com For the synthesis of a C-terminally modified peptide that will undergo post-synthetic elaboration, a resin that allows for subsequent functionalization is necessary. While resins like Wang and Rink Amide are common for producing C-terminal acids and amides respectively, a more versatile approach is required here. fluorochem.co.uk
A suitable choice is a resin that allows for the attachment of the first amino acid in a manner that facilitates later modification. For instance, a 2-chlorotrityl chloride (2-CTC) resin can be employed. biosynth.com The first amino acid, Fmoc-Gly-OH, is loaded onto the 2-CTC resin under basic conditions, typically in the presence of a tertiary amine like diisopropylethylamine (DIPEA). This linkage is highly acid-labile, allowing for the cleavage of the fully assembled peptide under mild acidic conditions, which is crucial for preserving the C-terminal for subsequent reactions.
Table 1: Comparison of Resins for SPPS
| Resin Type | C-Terminal Functionality upon Cleavage | Cleavage Conditions | Suitability for Post-Synthetic Modification |
| Wang Resin | Carboxylic Acid | Strong Acid (e.g., TFA) | Moderate |
| Rink Amide Resin | Carboxamide | Strong Acid (e.g., TFA) | Low |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected Carboxylic Acid | Mild Acid (e.g., dilute TFA) | High |
Fmoc Deprotection and Peptide Coupling Chemistry for Linear Chain Elongation
The elongation of the peptide chain proceeds through iterative cycles of Fmoc deprotection and amino acid coupling. peptide.com
Fmoc Deprotection: The N-terminal Fmoc group is removed using a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comnih.gov The mechanism involves a β-elimination reaction. peptide.com Complete removal of the Fmoc group is essential to ensure the subsequent coupling reaction proceeds to completion. The progress of the deprotection can be monitored by UV spectrophotometry by detecting the liberated dibenzofulvene-piperidine adduct. researchgate.net
Peptide Coupling: The coupling of the subsequent Fmoc-protected amino acids (Fmoc-D-Phe-OH, Fmoc-Gly-OH) is facilitated by a coupling reagent. sigmaaldrich.com For sterically hindered couplings or to minimize racemization, in-situ activating reagents are preferred. sigmaaldrich.com A common and effective coupling cocktail consists of a uronium/aminium salt like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA. peptidescientific.com These reagents convert the carboxylic acid of the incoming amino acid into a more reactive species, facilitating amide bond formation. sigmaaldrich.com
Table 2: Common Coupling Reagents in SPPS
| Coupling Reagent | Activating Species | Key Features |
| HBTU | OBt active ester | Efficient, widely used |
| HATU | OAt active ester | Highly reactive, good for hindered couplings peptidescientific.com |
| PyBOP | OBt active ester | Phosphonium-based, less risk of guanidinylation |
| DIC/HOBt | OBt active ester | Carbodiimide-based, cost-effective |
Stereoselective Incorporation of D-Phenylalanine
The incorporation of D-phenylalanine requires careful control to prevent racemization. The use of Fmoc-D-Phe-OH with a highly efficient coupling reagent like HATU minimizes the risk of epimerization. peptidescientific.com The reaction conditions, including temperature and reaction time, should be optimized to ensure complete coupling without compromising the stereochemical integrity of the chiral center. The synthesis of peptides containing D-amino acids is a well-established practice in SPPS and does not typically require extraordinary measures beyond standard optimized protocols. pacific.edu
Strategies for Post-Synthetic C-Terminal Elaboration and Functionalization
Once the linear peptide, Fmoc-Gly-Gly-(D-Phe)-Gly, is assembled and cleaved from the resin (if using a highly labile linker like 2-CTC), the C-terminal carboxylic acid is available for further modification. nih.gov This post-synthetic functionalization is a key step in constructing the target molecule. researchgate.net
Construction of the -CH2-O-CH2-Cbz Moiety
The construction of the C-terminal ether linkage requires a multi-step solution-phase synthesis.
Reduction of the C-terminal Carboxylic Acid: The C-terminal carboxylic acid of the protected peptide is first reduced to the corresponding primary alcohol. This can be achieved using a mild reducing agent such as borane-tetrahydrofuran complex (BH3·THF) or by converting the carboxylic acid to a mixed anhydride followed by reduction with sodium borohydride (NaBH4).
Williamson Ether Synthesis: The resulting peptide alcohol is then reacted with a suitable electrophile to form the ether linkage. In this case, a Williamson ether synthesis approach can be employed. The peptide alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, which then acts as a nucleophile to displace a leaving group on the Cbz-containing electrophile. A suitable electrophile would be Cbz-Cl (benzyl chloroformate) or a related species that can provide the -CH2-O-CH2-Cbz moiety. However, a more controlled approach would involve reacting the peptide alcohol with a protected chloromethyl ether, followed by deprotection and reaction with benzyl (B1604629) chloroformate.
A more direct route involves the reaction of the peptide alcohol with a pre-formed reagent like Cbz-O-CH2-Cl. This reagent can be synthesized separately and then used to alkylate the peptide alcohol under basic conditions. Careful optimization of the reaction conditions is necessary to avoid side reactions and ensure a high yield of the desired product.
Protecting Group Orthogonality and Manipulation During C-Terminal Functionalization
In the synthesis of a structurally complex peptide like this compound, the strategic use of orthogonal protecting groups is fundamental. biosynth.com Orthogonality ensures that one type of protecting group can be selectively removed in the presence of others, allowing for precise molecular construction without unintended side reactions. biosynth.comnih.gov The target compound employs two key protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and Benzyloxycarbonyl (Cbz), each with distinct cleavage conditions that enable their independent removal. peptide.comcreative-peptides.com
The Fmoc group serves as the temporary protecting group for the N-terminal α-amine. creative-peptides.com Its primary advantage lies in its lability to mild basic conditions, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF), which does not affect the acid-labile resin linkage or other protecting groups. creative-peptides.com
The Cbz group , in contrast, is part of the C-terminal functional moiety. This group is stable under the basic conditions used for Fmoc removal and the acidic conditions often used for resin cleavage. peptide.comcreative-peptides.com Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂/Pd) or strong acids, conditions that are orthogonal to the base-labile Fmoc group. creative-peptides.com
This orthogonal relationship is paramount. During solid-phase peptide synthesis (SPPS), the Fmoc group is cleaved at each cycle to allow for the sequential addition of the next amino acid. biosynth.com Throughout this iterative process, the Cbz group on the C-terminal modifying group remains intact. This stability allows the fully assembled and C-terminally modified peptide to be cleaved from the solid support while the Cbz group is still in place, permitting further modifications in solution if necessary. The synthesis of such a C-terminally modified peptide often involves attaching a pre-functionalized glycine (B1666218) derivative to the resin, a strategy that circumvents issues associated with on-resin modifications of the C-terminus. nih.govru.nl
| Protecting Group | Abbreviation | Typical Application in Target Compound | Cleavage Conditions | Stability |
|---|---|---|---|---|
| 9-fluorenylmethoxycarbonyl | Fmoc | N-terminal α-amine protection | Mild base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis |
| Benzyloxycarbonyl | Cbz (or Z) | Protection of amine in C-terminal moiety | Catalytic Hydrogenolysis (H₂/Pd) or strong acid | Stable to mild base and standard acid cleavage (TFA) |
Cleavage from Solid Support and Side-Chain Deprotection Considerations
The final step of solid-phase synthesis is the cleavage of the peptide from the resin support, often accompanied by the simultaneous removal of any side-chain protecting groups. google.com The choice of cleavage cocktail is dictated by the nature of the resin linker and the amino acid composition of the peptide. thermofisher.com For peptides synthesized using an Fmoc/tBu strategy, cleavage is most commonly achieved with a high concentration of trifluoroacetic acid (TFA). thermofisher.comanyflip.com
For this compound, the peptide sequence itself simplifies the deprotection process as neither Glycine nor Phenylalanine side chains require protection. However, if amino acids with reactive side chains (e.g., Lys, Asp, Arg, Trp) were present, the cleavage cocktail would need to be supplemented with "scavengers." thermofisher.comanyflip.com These are reagents like water, triisopropylsilane (TIS), or 1,2-ethanedithiol (EDT) that trap the reactive carbocations generated from the cleavage of acid-labile side-chain protecting groups, thereby preventing reattachment to the peptide or modification of sensitive residues. anyflip.com
The C-terminal -CH2-O-CH2-Cbz functionality indicates that the peptide is not attached via a standard acid-labile linker like Wang or Rink Amide resin in a conventional manner. nih.govgoogle.com The synthesis likely proceeds by first anchoring a specialized C-terminal Glycine derivative, already containing the -CH2-O-CH2-Cbz moiety, onto the solid support. Cleavage from linkers such as the 4-hydroxymethyl benzamide (HMBA) linker can be achieved using various nucleophiles, which could provide a route to such modified peptides. semanticscholar.orgresearchgate.net Alternatively, a hyper-acid-labile resin could be used, allowing for cleavage under very mild acidic conditions that would leave the Cbz group intact.
| Reagent | Typical Concentration | Purpose | Target Residues/Groups |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 95% | Cleavage from acid-labile resins; removal of acid-labile side-chain groups (e.g., Boc, tBu) | Wang, Rink Amide linkers; Lys(Boc), Asp(OtBu) |
| Water (H₂O) | 2.5 - 5% | Scavenger; proton source | Trp(Boc) |
| Triisopropylsilane (TIS) | 1 - 2.5% | Scavenger for carbocations | Trp, Met, Tyr |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for trityl groups | Cys(Trt) |
Advanced Purification Techniques for Complex Synthetic Peptides
Following cleavage from the solid support, the crude peptide product is a heterogeneous mixture containing the target peptide along with various impurities generated during synthesis. lcms.cz Therefore, a robust purification step is essential to isolate the desired compound to a high degree of purity. springernature.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is the indispensable gold-standard technique for both the analysis and purification of synthetic peptides. springernature.comresearchgate.net The most common mode used for peptides is Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their relative hydrophobicity. americanpeptidesociety.org
In a typical RP-HPLC setup for peptide purification:
Stationary Phase : A column packed with silica particles that have been functionalized with hydrophobic alkyl chains, most commonly C18 (octadecylsilyl) groups, is used. altabioscience.com
Mobile Phase : A gradient elution is employed, starting with a highly polar mobile phase (e.g., water with 0.1% TFA) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile with 0.1% TFA). lcms.cz
Detection : The peptide elution is monitored using a UV detector, typically at a wavelength of 215-220 nm where the peptide backbone bond absorbs light. altabioscience.com
The target peptide, being more hydrophobic, will be retained on the column longer and elute at a higher concentration of the organic solvent. By collecting fractions as they elute from the column and analyzing their purity, the desired peptide can be isolated from synthetic impurities. researchgate.net
| Parameter | Typical Condition | Purpose/Rationale |
|---|---|---|
| Column | Reversed-Phase C18, 5-10 µm particle size | Separates peptides based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | Polar solvent; TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Non-polar organic solvent for eluting the peptide. |
| Gradient | e.g., 5% to 65% B over 30 minutes | Gradual increase in organic solvent concentration to elute molecules of increasing hydrophobicity. |
| Detection | UV at 215 nm | Detection of the peptide backbone amide bonds. |
Strategies for Impurity Profiling and Removal
A thorough characterization of impurities is a critical aspect of peptide synthesis to ensure the final product's quality and integrity. nih.gov Solid-phase peptide synthesis can generate several types of process-related impurities, including:
Deletion sequences : Peptides missing one or more amino acids due to incomplete coupling reactions.
Truncated sequences : Peptides that stopped elongating, often capped to prevent further reaction.
Incomplete deprotection : Peptides still carrying protecting groups on their side chains.
Side-reaction products : Modifications such as oxidation or deamidation. lcms.cz
The primary strategy for identifying these impurities is to couple HPLC with mass spectrometry (LC-MS). lcms.czlcms.cz This powerful hyphenated technique provides both the retention time from the HPLC separation and the mass-to-charge ratio (m/z) from the mass spectrometer for each component in the crude mixture. semanticscholar.org By comparing the observed masses with the expected masses of the target peptide and potential byproducts, a comprehensive impurity profile can be established. enovatia.com
Once impurities are identified, their removal is achieved through preparative HPLC. Based on the analytical chromatogram, a purification method is developed to maximize the resolution between the peak corresponding to the target peptide and the peaks of the impurities. Fractions are collected across the elution profile, analyzed for purity, and those meeting the required specification are pooled and lyophilized to yield the final, purified peptide. americanpeptidesociety.org
| Impurity Type | Description | Typical MS Signature | RP-HPLC Elution Behavior |
|---|---|---|---|
| Deletion Sequence | A peptide missing one amino acid residue. | Mass is lower than the target peptide by the mass of the missing residue. | Variable; often elutes earlier if a hydrophobic residue is missing. |
| Incomplete Deprotection | A peptide with one or more side-chain protecting groups remaining. | Mass is higher than the target peptide by the mass of the protecting group. | Usually elutes later due to the increased hydrophobicity of the protecting group. |
| Oxidation | Addition of one or more oxygen atoms (common for Met, Trp). | Mass is higher by +16 Da (or multiples). | Usually elutes earlier due to increased polarity. |
| Deamidation | Conversion of Asn or Gln to Asp or Glu. | Mass is higher by +1 Da. | Usually elutes earlier due to the introduction of a carboxylate group. |
Comprehensive Structural Elucidation and Conformational Analysis of Fmoc Gly Gly D Phe Gly Ch2 O Ch2 Cbz
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structures of peptides in solution. biopchem.education It provides data on through-bond and through-space atomic connectivity, allowing for a detailed reconstruction of the molecular conformation. nmims.eduspringernature.com For a molecule like Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz, which contains numerous protons in distinct chemical environments, a suite of NMR experiments can be employed to assign all proton signals and map their spatial relationships.
The initial step in the structural analysis is the assignment of all proton resonances using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. bristol.ac.uk
1D ¹H NMR: The 1D proton NMR spectrum provides the initial overview of the molecule's proton-containing groups. It would be expected to show distinct signals for the aromatic protons of the Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) protecting groups, as well as the D-Phenylalanine side chain. The amide (N-H) protons would typically appear in the downfield region, while the α-protons and glycine (B1666218) methylene (B1212753) protons would resonate in the mid-field. uzh.ch
2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying the individual amino acid spin systems. libretexts.org A TOCSY spectrum reveals correlations between all protons within a coupled network. uzh.chtum.de For this peptide, distinct spin systems would be identified for each of the three glycine residues and the D-Phenylalanine residue. For instance, a cross-peak from an amide proton would show correlations to the α-protons, and subsequently to the β-protons within the same residue, allowing for unambiguous residue identification. nmims.edu
2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. libretexts.org NOESY is effective for larger molecules, while ROESY is often preferred for small-to-medium-sized peptides where the NOE effect might be close to zero. columbia.edu These spectra are critical for sequential assignment, where NOEs between the α-proton of one residue (i) and the amide proton of the next residue (i+1) establish the peptide sequence. uzh.ch Furthermore, long-range NOEs between non-adjacent residues provide the key constraints for defining the peptide's three-dimensional fold. uzh.chcolumbia.edu
Once the resonances are assigned, their specific parameters—chemical shifts and coupling constants—provide valuable information about the local conformation of the peptide backbone.
Chemical Shifts: The chemical shifts of amide protons and α-protons (Hα) are particularly sensitive to the local electronic environment and, by extension, to the peptide's secondary structure. nih.govrsc.org Deviations of Hα chemical shifts from their "random coil" values can indicate the presence of ordered structures like turns or helices. nmims.edu For instance, the D-configuration of the phenylalanine residue and the presence of flexible glycine residues are expected to induce specific turns, which would be reflected in the chemical shift values. researchgate.netnih.govrsc.org
Coupling Constants: The three-bond coupling constant between the amide proton and the α-proton (³J(HNHα)) is directly related to the backbone dihedral angle phi (φ) through the Karplus equation. nih.govacs.org By measuring these coupling constants, it is possible to place constraints on the possible values of the φ angle for each non-proline residue, significantly refining the conformational model of the peptide backbone.
A plausible set of ¹H NMR chemical shifts for the compound dissolved in a solvent like DMSO-d₆ is presented below.
| Proton Assignment | Expected Chemical Shift (ppm) |
| Fmoc Aromatic Protons | 7.30 - 7.90 |
| Cbz Aromatic Protons | 7.30 - 7.40 |
| D-Phe Aromatic Protons | 7.15 - 7.30 |
| Amide Protons (NH) | 8.00 - 8.50 |
| Fmoc CH & CH₂ | 4.20 - 4.40 |
| Cbz CH₂ | 5.10 |
| D-Phe Hα | 4.50 - 4.70 |
| Gly Hα | 3.70 - 4.00 |
| D-Phe Hβ | 2.90 - 3.10 |
| -CH₂-O-CH₂- | 4.80 - 5.20 |
Table 1: Predicted ¹H NMR chemical shifts for Fmoc-Gly-Gly-(D-Phe)-Gly-CH₂-O-CH₂-Cbz.
The quantitative analysis of NOESY or ROESY spectra is the final step in generating a high-resolution 3D structure. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons (I ∝ 1/r⁶). beilstein-journals.orgtorvergata.it
By calibrating the NOE intensities against a known distance (e.g., the fixed distance between two geminal protons), the cross-peak intensities can be converted into a set of interproton distance restraints. researchgate.net These restraints are typically categorized as strong (1.8–2.7 Å), medium (1.8–3.5 Å), and weak (1.8–5.0 Å). stanford.edu These experimental distance restraints are then used in computational molecular modeling programs to generate a family of 3D structures that are consistent with the NMR data. gmclore.org Key NOEs would be sought to define the peptide's fold, such as those between the D-Phe side chain and nearby backbone protons.
| Type of NOE | Interacting Protons | Structural Information |
| Intra-residue | Hα(i) ↔ Hβ(i) | Side chain conformation |
| Sequential | Hα(i) ↔ HN(i+1) | Defines peptide sequence and local backbone extension |
| Sequential | HN(i) ↔ HN(i+1) | Indicates turn or helical structures |
| Medium/Long-Range | Hα(i) ↔ HN(i+2), HN(i+3) | Defines secondary structure (e.g., β-turns) |
| Medium/Long-Range | D-Phe aromatic ↔ Gly Hα | Tertiary fold and side chain orientation |
Table 2: Key interproton NOEs used for 3D structure determination.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content Determination
The CD spectrum in the far-UV region (185-250 nm) is dominated by the amide bond transitions and is characteristic of the peptide's secondary structure. creative-proteomics.compnas.org
α-helix: Characterized by a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-sheet: Shows a negative band near 217 nm and a positive band around 195 nm.
β-turn: The signals for turns are more varied but often include a weak negative band around 220-230 nm and a strong positive band near 205 nm.
Random Coil: Typically exhibits a strong negative band below 200 nm.
For a short, flexible, and protected peptide like this compound, the CD spectrum would likely indicate a mixture of random coil and turn structures, with the D-Phe-Gly segment being a likely site for a β-turn. researchgate.netnih.gov
| Secondary Structure | Characteristic CD Signal (Wavelength, nm) |
| α-Helix | Positive at ~192 nm, Negative at ~208 nm and ~222 nm |
| β-Sheet | Positive at ~195 nm, Negative at ~217 nm |
| β-Turn | Positive at ~205 nm, Weak Negative at ~220-230 nm |
| Random Coil | Strong Negative at ~198 nm |
Table 3: Characteristic Far-UV CD signals for common peptide secondary structures.
Vibrational Spectroscopy for Molecular Architecture Characterization (FTIR, Raman)
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing insights into its structure, bonding, and conformation. aip.orgspringernature.com For peptides, the most informative regions are the Amide bands.
Amide I (1600-1700 cm⁻¹): This band, arising mainly from the C=O stretching vibration of the peptide backbone, is highly sensitive to secondary structure. lew.roresearchgate.net Its frequency can distinguish between different types of conformations.
Amide II (~1550 cm⁻¹): This band results from a combination of N-H bending and C-N stretching and is also sensitive to conformation.
Other Bands: Specific vibrations from the Fmoc and Cbz protecting groups (e.g., urethane (B1682113) C=O stretch, aromatic ring modes) and the phenylalanine side chain would also be observable.
The analysis of these bands can confirm the secondary structure elements suggested by CD spectroscopy. springernature.com For example, a prominent component in the Amide I region between 1660 and 1685 cm⁻¹ would provide strong evidence for the presence of β-turns. lew.ro
| Vibrational Mode | Typical Frequency (cm⁻¹) | Structural Assignment |
| Amide I | ~1630 | β-Sheet |
| Amide I | ~1655 | α-Helix / Random Coil |
| Amide I | ~1675 | β-Turn |
| Amide II | ~1550 | N-H bend, C-N stretch |
| Urethane C=O (Fmoc/Cbz) | ~1700-1720 | Protecting Group Carbonyl |
| Aromatic C=C (Fmoc/Cbz/Phe) | ~1450-1600 | Aromatic Ring Stretch |
Table 4: Characteristic FTIR/Raman frequencies for structural elements in the peptide.
X-ray Crystallography for Solid-State Conformational Analysis
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's conformation in the solid state. This technique requires the growth of a single, well-ordered crystal of the compound. nih.gov
If a suitable crystal can be obtained, diffraction of X-rays by the crystal lattice allows for the calculation of an electron density map, from which the precise position of every non-hydrogen atom can be determined. The resulting structure provides definitive information on bond lengths, bond angles, and torsional angles. This would reveal the exact folding of the peptide backbone, the conformation of the D-Phe side chain, the orientation of the protecting groups, and any intermolecular interactions (like hydrogen bonds) that stabilize the crystal packing. This solid-state structure serves as a valuable benchmark for comparison with the solution-state conformations determined by NMR. biopchem.educationnih.gov
Anticipated Impact of D-Phenylalanine and C-Terminal Modification on Peptide Conformation and Dynamics
While direct experimental or computational data for this compound is unavailable, the influence of its constituent modifications on peptide structure is a well-studied area. The incorporation of a D-amino acid and a C-terminal ether linkage are known to impart significant conformational constraints and properties to a peptide backbone.
Impact of D-Phenylalanine:
The presence of a D-phenylalanine (D-Phe) residue, an enantiomer of the naturally occurring L-phenylalanine, is a critical feature that significantly influences the local and global conformation of a peptide chain.
Disruption of Standard Secondary Structures: In peptides composed of L-amino acids, the backbone tends to adopt regular secondary structures like alpha-helices and beta-sheets. The introduction of a D-amino acid can disrupt these ordered structures due to the altered stereochemistry at the alpha-carbon. This can induce turns or kinks in the peptide backbone, leading to more compact or uniquely folded conformations that would not be accessible with only L-amino acids.
Increased Proteolytic Resistance: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. This increased stability is a desirable property for therapeutic peptides and linkers.
Conformational Propensities: Molecular dynamics simulations on general pentapeptides have shown that D-amino acids exhibit conformational preferences that are a mirror image of their L-counterparts in terms of the Ramachandran plot (phi/psi angles). However, this is a generalization, and the actual conformation is highly dependent on the surrounding sequence.
Impact of C-Terminal Modification:
The C-terminus of the peptide is modified with a -CH2-O-CH2-Cbz (benzyl benzyloxymethyl) group, which replaces the typical carboxylic acid or amide function. This modification has several predictable effects on the peptide's dynamics and conformation.
Increased Flexibility and Hydrophobicity: The ether linkage (-CH2-O-CH2-) introduces additional rotatable bonds compared to a standard peptide bond, potentially increasing the flexibility of the C-terminus. The presence of the benzyl (B1604629) (Cbz) protecting group significantly increases the hydrophobicity of this part of the molecule, which can influence its solubility and interactions with non-polar environments.
Lack of C-Terminal Hydrogen Bonding Capability: A standard peptide C-terminus (carboxylic acid or amide) can act as a hydrogen bond donor and acceptor. The ether modification removes this capability, which will prevent the formation of specific hydrogen-bonding networks that might otherwise stabilize particular folded structures. This can lead to a more dynamic and less defined conformation at the C-terminal end of the peptide.
Influence on PROTAC Functionality: In the context of PROTACs, the length and flexibility of the linker are critical for enabling the formation of a stable ternary complex between the target protein and an E3 ligase. The flexibility of the ether-containing C-terminal modification in this compound is likely a deliberate design choice to allow for the necessary conformational adjustments required for effective protein degradation.
Hypothetical Conformational Features and Dynamics Data:
Without experimental data, we can only hypothesize what a detailed conformational analysis might reveal. The table below illustrates the type of data that would be generated from such a study, but it is important to reiterate that these are hypothetical examples and not actual research findings for this compound.
Table 1: Hypothetical Torsion Angle Data (in degrees) for Low-Energy Conformers of this compound
| Residue | Torsion Angle | Conformer 1 (Hypothetical) | Conformer 2 (Hypothetical) |
| Gly (1) | φ | -150 | -80 |
| ψ | 150 | 120 | |
| Gly (2) | φ | -160 | -75 |
| ψ | 155 | 110 | |
| D-Phe (3) | φ | 60 | 90 |
| ψ | 30 | -20 | |
| Gly (4) | φ | -140 | -90 |
| ψ | 140 | 100 |
Note: The positive phi (φ) value for D-Phe is characteristic of D-amino acids and would place it in a region of the Ramachandran plot that is typically disallowed for L-amino acids.
Computational and Theoretical Investigations of Fmoc Gly Gly D Phe Gly Ch2 O Ch2 Cbz
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration
Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable tools for investigating the vast conformational space available to flexible molecules such as peptides. These methods are used to understand how the peptide folds, moves, and interacts with its environment over time.
The accuracy of MM and MD simulations is fundamentally dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For standard peptides, well-established force fields like CHARMM and Amber are commonly used. nih.gov However, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz contains non-standard moieties—the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group and the C-terminal ether linkage with a carboxybenzyl (Cbz) group—that require specific parameterization. rsc.orgnih.gov
The parameterization process involves developing or refining force constants for bonds, angles, and dihedrals, as well as assigning partial atomic charges and Lennard-Jones parameters for the non-standard groups. nih.gov This is typically achieved by fitting these parameters to high-level quantum mechanical (QM) calculations and experimental data, such as partition coefficients or crystallographic data for model compounds. rsc.org A robust parameterization protocol is crucial to accurately model the steric and electronic effects of the bulky, aromatic Fmoc group and the flexible C-terminal linker, ensuring that their influence on the peptide's conformational preferences is correctly represented in simulations. rsc.org
Interactive Table 1: Example Parameters Requiring Development for Non-Standard Moieties
| Parameter Type | Involved Atoms (Example) | Description |
|---|---|---|
| Bond Stretching | Fmoc(C)-O | Force constant and equilibrium length for the bond connecting the fluorenyl group to the carbonyl oxygen. |
| Angle Bending | O-C-N (urethane) | Force constant and equilibrium angle for the urethane (B1682113) linkage in the Fmoc group. |
| Dihedral Torsion | Cbz(CH2)-O-CH2-C | Torsional parameters governing rotation around the ether linkage at the C-terminus. |
| Partial Charges | Atoms in Fmoc/Cbz | Point charges on each atom to accurately represent the electrostatic potential of the protecting groups. |
| van der Waals | Fluorenyl Ring Atoms | Lennard-Jones parameters (size and energy well depth) to model non-bonded interactions. |
A single static structure is insufficient to describe a flexible molecule. MD simulations generate a conformational ensemble, which is a collection of thousands of structures (snapshots) that represent the molecule's dynamic behavior in solution. Analysis of this ensemble reveals the peptide's flexibility and preferred conformations.
Key analyses include:
Ramachandran Plots: For the standard amino acid residues (Gly, D-Phe), these plots show the distribution of the backbone dihedral angles (φ, ψ), revealing preferences for specific secondary structures.
Dihedral Angle Distributions: For the flexible side chains and the non-standard terminal groups, plotting the distribution of their key dihedral angles over the simulation time indicates their rotational freedom and most populated orientations.
The conformational landscape of this peptide is expected to be diverse due to the two flexible glycine (B1666218) residues and the C-terminal ether linkage.
Interactive Table 2: Hypothetical Conformational Analysis of Key Dihedral Angles
| Dihedral Angle | Residue/Moiety | Description | Predicted Populated Range (degrees) |
|---|---|---|---|
| ψ (psi) | Gly1 | Backbone dihedral Cα-N | -180 to +180 (high flexibility) |
| φ (phi) | D-Phe3 | Backbone dihedral N-Cα | +40 to +90 (D-amino acid preference) |
| χ1 (chi1) | D-Phe3 | Side chain rotation N-Cα-Cβ-Cγ | -80 to -40 and 160 to 180 |
| ω (omega) | C-Terminus | Rotation around CH2-O-CH2-Cbz | -180 to +180 (high flexibility) |
The large, hydrophobic Fmoc group at the N-terminus and the Cbz-ether moiety at the C-terminus are not passive components; they actively influence the peptide's dynamics. nih.gov MD simulations can elucidate these effects by comparing the dynamics of the fully protected peptide to its unprotected or otherwise modified counterparts.
Fmoc Group Influence: The bulky Fmoc group can sterically hinder the conformational freedom of the N-terminal glycine. Its aromatic nature may lead to intramolecular π-π stacking interactions with the phenyl ring of the D-Phe residue, potentially stabilizing specific folded conformations. This hydrophobicity can also promote aggregation at higher concentrations, a phenomenon that can be studied with multi-molecule simulations. nih.gov
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction
While molecular mechanics is excellent for exploring conformational space, quantum chemical (QC) calculations, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure. This allows for precise geometry optimizations and the reliable prediction of spectroscopic properties that are difficult to model with classical methods.
QC methods are used to perform geometry optimizations on conformations sampled from MD simulations or on systematically generated structures. This process finds the exact minimum-energy geometry for a given conformation and calculates its relative energy with high accuracy.
By optimizing key structures from the conformational ensemble (e.g., the centers of major clusters), a more refined understanding of the peptide's energy landscape can be achieved. This helps to identify the most stable conformers and the energy barriers between them, providing a clearer picture of the molecule's thermodynamic and kinetic stability.
A powerful application of QC is the prediction of spectroscopic properties for a given molecular structure. By calculating these properties for the various structures in the conformational ensemble from MD and then averaging them, a theoretical spectrum can be generated for direct comparison with experimental results. acs.orgmdpi.com
NMR Spectra: QC calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and scalar coupling constants (J-couplings) for each conformation. researchgate.net Comparing the Boltzmann-averaged theoretical values with experimental NMR data serves as a stringent test of the accuracy of the computed conformational ensemble. Discrepancies can help refine the force field or simulation protocol.
Interactive Table 3: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted (Calculated Average) | Experimental (Hypothetical) |
|---|---|---|
| D-Phe α-H | 4.55 | 4.60 |
| Gly4 α-H | 3.98 | 4.01 |
| Gly2 α-H | 3.85 | 3.89 |
| Cbz-CH2 | 5.12 | 5.15 |
| Fmoc-H9 | 4.25 | 4.30 |
Circular Dichroism (CD) Spectra: CD spectroscopy is highly sensitive to the secondary structure of peptides. nih.gov Theoretical CD spectra can be computed for representative structures from the MD simulation. mpg.de The population-weighted average of these individual spectra yields a final theoretical spectrum. The characteristic negative bands of α-helices at 222 and 208 nm or the negative band of β-sheets around 218 nm are unlikely to be dominant in a short, flexible peptide like this. nih.gov Instead, the spectrum would likely be dominated by signals from turns and disordered structures, making the comparison between theoretical and experimental spectra crucial for validating the simulated ensemble of conformations. researchgate.net
Vibrational Spectra (IR and Raman): Vibrational spectroscopy, particularly in the amide I region (1600-1700 cm⁻¹), is an excellent probe of peptide backbone conformation and hydrogen bonding. mdpi.com The C=O stretching vibrations that constitute the amide I band are sensitive to local secondary structure. umich.eduumich.edu QC calculations can predict the vibrational frequencies and intensities for different conformers. For this peptide, one would expect a complex amide I band with contributions from the different peptide bonds, which may or may not be involved in intramolecular hydrogen bonds.
Interactive Table 4: Characteristic Amide I Vibrational Frequencies (cm⁻¹)
| Secondary Structure | Typical Frequency Range | Expected Contribution |
|---|---|---|
| α-Helix | 1650–1660 | Low |
| β-Sheet | 1620–1640 | Possible if self-association occurs |
| β-Turn | 1660–1685 | High |
| Random Coil/Disordered | 1640–1650 | High |
In Silico Design Principles for Complex Peptide Constructsresearchgate.net
The in silico design of a complex peptidomimetic like this compound involves a multi-step computational workflow. This process typically begins with the construction of an initial 3D model of the molecule. This can be achieved using standard bond lengths and angles, often derived from crystallographic data of smaller, related molecules. researchgate.net
Once an initial model is generated, its conformational space is explored. Given the inherent flexibility of a peptide backbone, a molecule can exist in numerous conformations. Identifying the most stable, low-energy conformations is a key objective. Several computational techniques are employed for this purpose:
Molecular Dynamics (MD) Simulations: This powerful technique simulates the movement of atoms and molecules over time, governed by the laws of classical mechanics. researchgate.net By simulating the peptide in a virtual environment, often including solvent molecules to mimic biological conditions, researchers can observe how the peptide folds and what conformations it preferentially adopts. nih.gov The stability of different conformations can be assessed by analyzing the trajectory of the simulation.
Conformational Searching: Algorithms such as Monte Carlo methods are used to systematically or randomly sample different conformations of the molecule. Each conformation is then subjected to energy minimization to find the nearest local energy minimum. This helps to map out the potential energy surface of the molecule and identify stable conformers.
Quantum Mechanical (QM) Calculations: For a more accurate understanding of the electronic structure and energetics of specific conformations, particularly around modified regions like the ether bond, quantum mechanical methods such as Density Functional Theory (DFT) are employed. researchgate.net These calculations provide detailed information about bond strengths, charge distributions, and the energies of different molecular orbitals, which can be crucial for understanding reactivity and interaction potential.
The ether linkage (-CH2-O-CH2-) introduces a significant modification to the peptide backbone, replacing a standard amide bond. This change has several important consequences that are investigated in silico:
Increased Flexibility: The ether bond has a lower rotational barrier compared to the partial double-bond character of an amide bond, leading to greater conformational freedom in that region of the molecule.
Altered Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, but the linkage lacks the hydrogen bond donor (N-H) of a traditional peptide bond. This fundamentally changes the intramolecular and intermolecular hydrogen bonding patterns, which are critical for stabilizing specific secondary structures like helices and sheets.
Resistance to Proteolysis: The absence of a scissile amide bond at this position confers resistance to degradation by proteases, a key consideration in the design of therapeutic peptides.
To illustrate the type of data generated from such computational studies, the following hypothetical tables showcase the kind of detailed research findings that would be sought for a molecule like this compound.
Table 1: Hypothetical Conformational Analysis of this compound
| Conformer ID | Key Dihedral Angles (φ, ψ) of D-Phe (degrees) | Calculated Relative Energy (kcal/mol) | Predicted Dominant Secondary Structure |
|---|---|---|---|
| 1 | -65, 140 | 0.00 | β-turn (Type II') |
| 2 | 55, -135 | 1.25 | Extended |
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings
| Simulation Parameter | Value |
|---|---|
| Force Field | AMBER |
| Solvent Model | TIP3P Water |
| Simulation Time | 500 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Key Finding | The D-Phe residue consistently nucleates a stable β-turn structure, which is further stabilized by a hydrogen bond between the Fmoc carbonyl and a backbone amide proton. The ether linkage exhibits high flexibility, allowing the C-terminal Cbz group to explore a wide conformational space. |
These tables represent the type of detailed, quantitative data that in silico design principles aim to generate. Such data is invaluable for understanding the structure-activity relationship of complex peptide constructs and for guiding the rational design of future generations of peptidomimetics.
Chemical Stability and Degradation Pathways of Fmoc Gly Gly D Phe Gly Ch2 O Ch2 Cbz
Hydrolytic Stability Studies under Varying Conditions
Hydrolysis is a primary degradation pathway for peptides, involving the cleavage of chemical bonds by water. veeprho.com The rate and extent of hydrolysis are significantly influenced by pH, temperature, and the specific amino acid sequence. veeprho.com
For Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz, the principal sites for hydrolytic degradation are the four amide bonds of the peptide backbone. Peptide bond hydrolysis is generally accelerated at pH extremes. veeprho.com Under alkaline conditions, β-elimination can also lead to peptide bond cleavage. veeprho.com The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group is known to be stable under acidic conditions but is labile to base-catalyzed elimination, typically using amines like piperidine. chimia.chwikipedia.org Autocatalytic decomposition of the Fmoc group can also occur in slightly basic environments. chimia.ch The C-terminal ether linkage (-CH2-O-CH2-Cbz) is generally more resistant to hydrolysis than an ester linkage. However, prolonged exposure to strong acidic or basic conditions could potentially lead to its cleavage, although at a slower rate than peptide bond hydrolysis.
Table 1: Predicted Hydrolytic Susceptibility of Functional Groups in this compound
| Functional Group | Susceptibility to Acid Hydrolysis | Susceptibility to Base Hydrolysis | Primary Degradation Product(s) |
| Peptide Bonds | High | High | Shorter peptide fragments, free amino acids |
| Fmoc Group | Low | High | Dibenzofulvene, CO2, free N-terminus peptide |
| Ether Linkage | Low to Moderate | Low to Moderate | Glycine (B1666218) with a free C-terminal acid, Cbz-CH2OH |
| Cbz Group | Moderate (Hydrogenolysis) | Low | Toluene, CO2, free C-terminus |
This table presents predicted susceptibility based on general chemical principles of peptide and protecting group stability.
Thermal Degradation Profiles and Mechanisms
Thermal stress can induce degradation of peptides and their protecting groups, leading to loss of purity and activity. A key thermal liability for this compound is the Fmoc protecting group. Studies have shown that the Fmoc group can be cleaved thermally at elevated temperatures, even in the absence of a base. chimia.ch For instance, heating Fmoc-protected amino acids or peptides in a solvent like Dimethyl sulfoxide (B87167) (DMSO) to 120°C can result in quantitative cleavage of the Fmoc group within 10-15 minutes. chimia.chresearchgate.net This base-free thermal cleavage proceeds without the need for common scavengers. chimia.ch
The thermal decomposition of the carbamate (B1207046) group within the Fmoc structure can be influenced by the type of solvent used. researchgate.net The peptide backbone itself can also undergo thermal degradation, although this typically requires higher temperatures than those needed for Fmoc cleavage. nih.gov Physical degradation processes such as denaturation or aggregation can also be induced by heat. veeprho.com
Table 2: Reported Thermal Cleavage of Fmoc Group in Various Solvents
| Substrate Example | Solvent | Temperature (°C) | Time (min) | Cleavage Yield (%) |
| Fmoc-Phe-Ser(tBu)-OH | DMSO | 120 | >15 | Quantitative |
| Fmoc-Trp(Boc)-OH | DMSO | 120 | 10-15 | ~Quantitative (Fmoc) |
| Fmoc-Lys(Boc)-OH | DMSO | 120 | 10-15 | ~Quantitative (Fmoc) |
| Fmoc-protected amino acid | DMSO | 120 | 10 | ~Quantitative |
Data synthesized from findings on thermal Fmoc cleavage. chimia.ch
Investigation of Racemization at Chiral Centers (D-Phe)
Racemization, the conversion of a chiral amino acid to a mixture of its D- and L-enantiomers, is a critical degradation pathway that can impact a peptide's biological properties. veeprho.comnih.gov In the compound this compound, the D-phenylalanine residue is the single chiral center originating from the amino acid backbone. The goal is to maintain the D-configuration.
Racemization can be catalyzed by both acid and base. highfine.comnih.gov It is a well-known side reaction during peptide synthesis, particularly during the activation of the carboxylic acid for peptide bond formation. peptide.comnih.gov The use of certain bases during Fmoc deprotection can also promote racemization, with the extent influenced by the base's strength and steric hindrance. highfine.com For example, using a sterically hindered base like 2,4,6-collidine may produce less racemization compared to triethylamine. highfine.com While racemization of phenylalanine can be catalyzed by an adjacent cysteine residue during strong acid hydrolysis, this specific mechanism is not relevant to the structure of the target compound. rsc.orgrsc.orgpsu.edu However, storage under non-optimal pH conditions could potentially lead to slow racemization of the D-Phe residue over time.
Analytical Methodologies for Identification and Quantification of Degradation Products
A suite of analytical techniques is essential for the robust identification and quantification of impurities and degradation products arising from the instability of peptide compounds. nih.govmass-analytica.com The complexity of potential degradants, including truncated sequences, oxidized forms, and racemized epimers, requires high-resolution methods. almacgroup.com
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the cornerstone for assessing peptide purity and separating degradation products. almacgroup.comhplc.eucreative-peptides.comijsra.net Mass Spectrometry (MS), frequently coupled with liquid chromatography (LC-MS), is indispensable for the structural elucidation and quantification of these impurities. mass-analytica.comnih.govthermofisher.comthermofisher.com High-resolution mass spectrometry (HRMS) is particularly powerful for identifying unknown degradants. mdpi.comgoogle.com
Table 3: Common Analytical Techniques for Peptide Degradation Analysis
| Analytical Technique | Application | Information Provided | Reference(s) |
| RP-HPLC | Purity assessment, separation of impurities | Retention time, relative quantification of main peak and impurities | hplc.eucreative-peptides.comnih.gov |
| LC-MS/MS | Identification and quantification | Molecular weight of parent and fragment ions for structural confirmation | nih.govthermofisher.comthermofisher.comnih.gov |
| HRMS | Structure elucidation of unknown impurities | Highly accurate mass measurements for determining elemental composition | mdpi.comgoogle.com |
| Ion-Exchange (IEX) Chromatography | Separation of charged species | Separation based on net charge, useful for deamidation products | creative-peptides.comnih.gov |
| Size-Exclusion (SEC) Chromatography | Detection of aggregates | Separation based on molecular size to identify dimers and larger aggregates | creative-peptides.comnih.gov |
| NMR Spectroscopy | Structural characterization | Detailed structural information, including conformation and identification of isomers | veeprho.com |
Future Directions and Research Opportunities
Development of Novel and Greener Synthetic Approaches for Complex Modified Peptides
The synthesis of intricately modified peptides such as Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz traditionally relies on established methods like solid-phase peptide synthesis (SPPS), which, despite their utility, often involve hazardous reagents and generate significant waste. oup.comnih.gov The pharmaceutical and biotechnology industries are increasingly seeking more sustainable and efficient manufacturing processes. biorxiv.orgnih.gov
Chemoenzymatic Peptide Synthesis (CEPS): A significant advancement lies in the use of enzymes to catalyze peptide bond formation. This chemoenzymatic approach offers high stereoselectivity, eliminating the need for extensive protecting group strategies and reducing the risk of racemization. frontiersin.org Enzymes can operate in aqueous solutions under mild conditions, positioning CEPS as a greener alternative to purely chemical methods that often rely on harsh solvents and coupling agents. frontiersin.orgnih.gov The development of engineered ligases and proteases with tailored substrate specificities will be crucial for the efficient assembly of non-canonical structures like the one in the title compound.
Green Solvents and Reagents: Research is actively exploring replacements for conventional solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are classified as hazardous. nih.gov Alternatives such as propylene (B89431) carbonate and the use of water-based systems are gaining traction. nih.govnih.gov A notable innovation is the development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which enables peptide synthesis to be conducted in aqueous media. ul.ie
Flow Chemistry: Automated flow chemistry is emerging as a powerful technology for peptide synthesis. mdpi.comnih.gov By continuously passing reagents through a reactor containing the solid support, flow-based systems offer precise control over reaction conditions, minimize side reactions, and can significantly reduce synthesis time—from hours per amino acid cycle in traditional batch methods to mere minutes. mdpi.comfrontiersin.orguiuc.edu This rapid and automated approach not only enhances efficiency but also improves sustainability by reducing the consumption of excess reagents and solvents. units.it
Table 1: Comparison of Peptide Synthesis Methodologies
| Method | Key Advantages | Relevance to Modified Peptides | Sustainability Aspect |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Well-established, versatile for various sequences. nih.gov | Standard method for peptides with protecting groups. | High solvent and reagent consumption. nih.gov |
| Chemoenzymatic Peptide Synthesis (CEPS) | High stereoselectivity, mild reaction conditions. frontiersin.org | Ideal for incorporating chiral centers without racemization. | "Green chemistry" approach using aqueous media. frontiersin.org |
| Flow Chemistry | Rapid synthesis cycles, precise control, reduced waste. mdpi.comfrontiersin.org | Efficient for complex, multi-step syntheses of modified peptides. | Lower solvent consumption and improved process mass intensity. units.it |
| Aqueous-Phase Synthesis | Eliminates hazardous organic solvents. ul.ie | Requires development of water-soluble protecting groups (e.g., Smoc). | Inherently "green" by using water as the primary solvent. ul.ie |
Advanced Spectroscopic Probes for Real-Time Conformational Dynamics
The function of peptides and their linkers is intrinsically tied to their three-dimensional structure and dynamic behavior. Advanced spectroscopic techniques are pivotal in elucidating these properties in real-time, providing insights that are crucial for designing molecules with optimal activity and stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for determining the solution-state structure and dynamics of peptides. ul.ieyoutube.com For a modified peptide, NMR can confirm the integrity of the amino acid sequence and the protecting groups. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-space distance restraints between protons, which are essential for building 3D structural models. wikipedia.org Isotopic labeling with ¹³C and ¹⁵N can further enhance resolution and enable detailed studies of molecular motion and interactions with other molecules. nih.gov
Fluorescence Spectroscopy: This highly sensitive technique can monitor conformational changes in peptides. biorxiv.orgnih.gov Förster Resonance Energy Transfer (FRET), often described as a "spectroscopic ruler," allows for the measurement of intramolecular distances by placing a donor-acceptor dye pair on the peptide. chemrxiv.orgcapes.gov.br Changes in FRET efficiency can signal folding, unfolding, or binding events in real-time. frontiersin.orguiuc.edu Even without external dyes, the intrinsic fluorescence of aromatic residues like phenylalanine can be used to probe the local environment and conformational states. nih.gov
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful methods for analyzing the secondary structure of peptides. oup.comnih.gov The amide I band (primarily C=O stretching) is particularly sensitive to the peptide backbone conformation, with different frequencies corresponding to α-helices, β-sheets, and random coils. nih.gov Two-dimensional IR (2D-IR) spectroscopy can further reveal couplings between vibrational modes and monitor conformational dynamics on ultrafast timescales (femtoseconds to picoseconds). nih.govacs.org
Table 2: Spectroscopic Techniques for Peptide Conformational Analysis
| Technique | Information Gained | Application to Modified Peptides | Key Strengths |
|---|---|---|---|
| NMR Spectroscopy | 3D structure in solution, dynamics, intermolecular interactions. youtube.com | Characterization of protecting groups and linker flexibility. | Atomic-level resolution of structure and dynamics. ul.ie |
| Fluorescence (FRET) | Intramolecular distances, real-time conformational changes. uiuc.educhemrxiv.org | Probing the folding and dynamics of the peptide-linker conjugate. | High sensitivity, suitable for single-molecule studies. frontiersin.org |
| Vibrational (IR/Raman) | Secondary structure (α-helix, β-sheet), hydrogen bonding. oup.comnih.gov | Assessing the structural integrity of the peptide backbone. | Provides a snapshot of the dominant secondary structural elements. |
| 2D-IR Spectroscopy | Ultrafast conformational dynamics, vibrational couplings. acs.org | Monitoring rapid structural fluctuations of the peptide backbone. | High temporal resolution for observing fast molecular motions. nih.gov |
Integration of Computational and Experimental Methods for Predictive Peptide Design
The vast chemical space of possible peptide sequences makes purely experimental screening inefficient. The integration of computational modeling with experimental validation offers a powerful paradigm for the rational design of peptides with desired properties, accelerating the discovery process. nih.govfrontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations provide a "computational microscope" to visualize the dynamic behavior of peptides at an atomic level. chemrxiv.org By simulating the movements of atoms over time, MD can predict the conformational ensemble of a peptide in different environments (e.g., in water or interacting with a cell membrane). nih.gov When combined with experimental data from NMR or SAXS, MD simulations can generate highly accurate models of peptide structure and dynamics, resolving ambiguities that may arise from experimental data alone. researchgate.netacs.org
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying chemical reactions or regions requiring high electronic structure accuracy, hybrid QM/MM methods are employed. wikipedia.org In this approach, the reactive center of the molecule is treated with quantum mechanics, while the surrounding environment is modeled using classical molecular mechanics. uiuc.edunih.gov This allows for the accurate simulation of processes like enzymatic reactions or the interaction of a peptide with a metal ion, which is relevant for certain linkers and bioconjugation strategies. nih.govacs.org
Machine Learning and AI: Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide design. oup.com Trained on large datasets of peptide sequences and their known activities, ML models can predict properties such as binding affinity, antimicrobial activity, or cell permeability. nih.gov Generative models, including Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can even design entirely new peptide sequences with optimized properties, significantly reducing the need for laborious and expensive screening. oup.com These in silico methods, when used to prioritize candidates for experimental synthesis and testing, create a highly efficient design-build-test-learn cycle. mdpi.com
Table 3: Computational and Predictive Methods in Peptide Design
| Method | Primary Function | Integration with Experiment | Impact on Peptide Design |
|---|---|---|---|
| Molecular Dynamics (MD) | Simulates atomic motion and predicts conformational ensembles. chemrxiv.org | Refines structural models based on NMR or SAXS data. researchgate.net | Predicts peptide flexibility, stability, and interaction modes. |
| QM/MM | Models chemical reactions and electronic structure with high accuracy. wikipedia.org | Explains reaction mechanisms observed experimentally. nih.gov | Essential for designing peptides involved in catalysis or metal binding. |
| Machine Learning/AI | Predicts peptide properties and generates novel sequences. frontiersin.org | Prioritizes candidates for experimental validation. mdpi.com | Accelerates the discovery of peptides with desired therapeutic functions. oup.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz, and how is purity ensured?
- Methodology : The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) protection for the N-terminal amino acid. The D-Phe residue is incorporated to influence stereochemical properties. Post-synthesis, purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with gradient elution (e.g., water/acetonitrile with 0.1% TFA). Purity is validated via analytical HPLC (>95%) and mass spectrometry (MS) for molecular weight confirmation .
Q. How does the presence of the D-Phe residue impact the compound’s structural stability?
- Methodology : The D-Phe residue introduces conformational rigidity due to its non-natural stereochemistry. Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are used to compare secondary structures with L-Phe analogs. Computational modeling (e.g., molecular dynamics simulations) can predict backbone flexibility and aggregation tendencies .
Q. What storage conditions are optimal for maintaining the integrity of this compound?
- Methodology : Store lyophilized peptide at -80°C to -20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis. For short-term use (<1 month), dissolve in dimethyl sulfoxide (DMSO) or acetonitrile and store at -20°C. Avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported self-assembly behaviors of Fmoc-modified peptides?
- Methodology : Contradictions often arise from variations in solvent polarity, pH, or peptide concentration. Systematic studies using transmission electron microscopy (TEM) and X-ray diffraction (XRD) can correlate nanostructure formation with environmental conditions. For example, self-assembly in aqueous buffers (pH 7.4) may favor β-sheet structures, while organic solvents promote α-helix conformations .
Q. What experimental strategies validate the compound’s role in antibody-drug conjugate (ADC) linker stability?
- Methodology : Test enzymatic cleavage using LC-MS/MS to monitor release of the payload (e.g., cytotoxic agents) under physiological conditions (37°C, pH 7.4). Compare hydrolysis rates in human serum versus buffer-only controls. Stability assays should include thiol-reactive probes (e.g., Ellman’s reagent) to assess disulfide bond integrity .
Q. How does the CH2-O-CH2-Cbz group influence the compound’s pharmacokinetic properties?
- Methodology : The Cbz (carbobenzyloxy) group enhances lipophilicity, which can be quantified via logP measurements (octanol/water partition coefficient). Pharmacokinetic studies in rodent models (e.g., intravenous administration) paired with LC-MS bioanalysis evaluate half-life, clearance, and tissue distribution. Compare results with non-Cbz analogs to isolate its effects .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the compound’s cytotoxicity in drug delivery systems?
- Methodology : Use dose-response assays (e.g., MTT or CellTiter-Glo) across multiple cell lines (cancer vs. normal). Include controls for Fmoc-group toxicity (e.g., Fmoc-Gly-OH). For mechanistic insights, perform flow cytometry to measure apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probes). Triplicate experiments with statistical validation (ANOVA, p<0.05) are critical .
Q. What techniques are recommended to address discrepancies in peptide aggregation kinetics?
- Methodology : Employ dynamic light scattering (DLS) to monitor particle size distribution over time. Pair with Thioflavin T (ThT) fluorescence to detect β-sheet-rich aggregates. If conflicting data arise, vary ionic strength (e.g., NaCl concentration) or use chaotropic agents (urea) to identify aggregation drivers .
Tables for Key Properties
Guidance for Hypothesis-Driven Research
- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions. For example:
- Novelty: "How does D-Phe substitution alter proteolytic resistance compared to L-Phe in vivo?"
- Feasibility: Pilot studies using enzymatic degradation assays (trypsin, chymotrypsin) and in vivo zebrafish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
